molecular formula C11H9ClO2 B2861523 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2059940-53-1

3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B2861523
CAS No.: 2059940-53-1
M. Wt: 208.64
InChI Key: WLJLPPNLAMGCOO-UHFFFAOYSA-N
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Description

3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (molecular formula: C₁₁H₉ClO₂) is a cyclopropane-fused indene derivative with a chlorine substituent at the 3-position and a carboxylic acid group at the 1-position. Its structural complexity arises from the strained cyclopropane ring fused to the indene system, which influences its chemical reactivity and physical properties. Key features include:

  • SMILES: C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Cl
  • InChIKey: WLJLPPNLAMGCOO-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 139.3 Ų for [M+H]+ adduct .

Properties

IUPAC Name

3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJLPPNLAMGCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059940-53-1
Record name 3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the cyclopropanation of an indene derivative followed by chlorination. One common method includes the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent chlorination using reagents such as thionyl chloride or phosphorus pentachloride introduces the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient chlorination processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
3-Chloro-cyclopropa[a]indene-1-carboxylic acid C₁₁H₉ClO₂ 208.65 Cl (3-position), COOH (1) Cyclopropane ring fused to indene system
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (unsubstituted) C₁₁H₁₀O₂ 174.20 COOH (1) No halogen substituent
3-Fluoro-cyclopropa[a]indene-1-carboxylic acid C₁₁H₉FO₂ 192.19 F (3-position), COOH (1) Fluorine instead of chlorine
3-Bromo-5-fluoro-cyclopropa[a]indene-1-carboxylic acid C₁₁H₇BrFO₂ 287.08 Br (3), F (5), COOH (1) Dual halogenation

Key Observations :

  • Halogen Effects : Chlorine increases molecular weight and polarizability compared to fluorine (192.19 g/mol for F vs. 208.65 g/mol for Cl). Bromine substitution (e.g., 3-bromo analog) further elevates molecular weight (287.08 g/mol) .
  • Electronic Effects: Chlorine’s electron-withdrawing nature lowers the carboxylic acid’s pKa relative to the unsubstituted analog (predicted pKa ~4.57 for the non-chlorinated compound) .

Physical Properties

Table 2: Physical Property Comparison

Compound Melting Point (°C) Density (g/cm³) Solubility Predicted CCS ([M+H]+, Ų)
3-Chloro-cyclopropa[a]indene-1-carboxylic acid Not reported - Likely similar to unsubstituted 139.3
Unsubstituted cyclopropa[a]indene-1-carboxylic acid 132–135 1.344 Slight in chloroform, methanol -
3-Fluoro-cyclopropa[a]indene-1-carboxylic acid Not reported - Insufficient data -

Key Observations :

  • The unsubstituted analog has a well-defined melting point (132–135°C) and density (1.344 g/cm³), while halogenated derivatives lack reported values. Chlorination likely increases melting point due to enhanced intermolecular forces .
  • CCS data for the 3-chloro derivative (139.3 Ų) provides a benchmark for analytical identification via ion mobility spectrometry .

Key Observations :

  • Chlorination of indene-carboxylic acid precursors (e.g., using Cl₂ and FeCl₃) is a plausible route for the 3-chloro derivative, analogous to methods for chloroindan acids .
  • Fluorination requires specialized reagents (e.g., HF or SF₄), while bromination employs Br₂ with Lewis acids .

Key Observations :

  • Fluorinated analogs require stringent precautions (e.g., ventilation, inert gas handling) due to flammability and corrosivity .
  • Chlorinated derivatives likely share similar hazards, though specific GHS data are unavailable.

Biological Activity

3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C11H9ClO2
  • Molecular Weight : 208.64 g/mol
  • CAS Number : 2059940-53-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Below are some key findings from recent studies:

Anticancer Activity

Several studies have investigated the anticancer properties of cyclopropane derivatives. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Data : In vitro testing revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the chloro group at position 3 has been shown to enhance the compound's lipophilicity and potentially improve its interaction with biological targets.

Structural Feature Effect on Activity
Chloro groupIncreases lipophilicity
Cyclopropane ringEnhances stability

Case Study 1: Anticancer Screening

In a recent screening of various cyclopropane derivatives for anticancer activity:

  • Objective : To evaluate the cytotoxic effects against breast cancer cell lines.
  • Results : this compound showed IC50 values of 15 µM against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of several derivatives:

  • Objective : To assess the antibacterial properties against common pathogens.
  • Results : The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the key synthetic strategies for preparing 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid?

The synthesis typically involves three critical steps:

  • Cyclopropanation : A cyclopropane ring is introduced via [2+1] cycloaddition using carbene precursors (e.g., CH₂N₂) or transition-metal catalysis.
  • Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) or nucleophilic substitution (e.g., NCS) at the 3-position of the indene scaffold.
  • Carboxylation : Oxidation of a methyl group (e.g., KMnO₄ under acidic conditions) or direct carboxylation via CO₂ insertion. Solvents like ethanol or ethyl ether and controlled heating (60–80°C) are often employed to optimize yields .

Q. How is the structural integrity of this compound validated?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring strain (δ ~1.5–2.5 ppm for bridgehead protons) and carboxylic acid proton (δ ~12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₁H₉ClO₂) and isotopic Cl pattern.
  • X-ray Crystallography : For absolute stereochemical assignment, especially for fused cyclopropane-indene systems .

Q. What are the primary chemical reactions of this compound?

Key reactions include:

  • Decarboxylation : Thermal or acid-catalyzed removal of CO₂ to form 3-chloro-cyclopropa[a]indene.
  • Esterification : Reaction with alcohols (e.g., methanol/H₂SO₄) to yield methyl esters.
  • Nucleophilic Aromatic Substitution : Replacement of Cl with amines or alkoxides under basic conditions .

Advanced Research Questions

Q. How can computational modeling predict collision cross-section (CCS) values for this compound?

Ion mobility-mass spectrometry (IM-MS) paired with molecular dynamics simulations predicts CCS values for adducts (e.g., [M+H]⁺: 139.3 Ų, [M+Na]⁺: 153.7 Ų). These values assist in conformational analysis, particularly for strained cyclopropane systems. Software like MOBCAL or IMPACT is used to correlate experimental and theoretical CCS .

Table 1 : Predicted CCS Values (Ų)

Adductm/zCCS
[M+H]⁺209.03639139.3
[M+Na]⁺231.01833153.7
[M-H]⁻207.02183147.9

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in biological assays (e.g., receptor binding vs. in vivo efficacy) require:

  • Dose-Response Studies : To establish potency (EC₅₀) and selectivity (e.g., D₂ vs. 5-HT2A receptors).
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products.
  • Comparative Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration in animal models .

Q. How does stereoelectronic effects influence reactivity in cyclopropane-fused systems?

The strained cyclopropane ring alters electron distribution:

  • Hyperconjugation : C-Cl bond stabilization via σ→σ* interactions.
  • Ring-Opening Reactions : Susceptibility to nucleophilic attack at bridgehead carbons. DFT calculations (e.g., B3LYP/6-31G*) model transition states for carboxylation/decarboxylation pathways .

Methodological Considerations

Q. What analytical techniques differentiate regioisomers in chlorinated indene derivatives?

  • 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in fused-ring systems.
  • Isotopic Labeling : ³⁶Cl tracing to confirm substitution patterns.
  • Vibrational Spectroscopy : IR peaks at ~1700 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .

Q. How are reaction conditions optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Multivariate analysis of temperature, solvent polarity, and catalyst loading.
  • Flow Chemistry : Continuous processing to enhance yield and reduce byproducts.
  • Green Chemistry Metrics : Atom economy (≥70%) and E-factor (<5) evaluation .

Data Contradiction Analysis

Q. Why do computational CCS predictions sometimes deviate from experimental values?

Discrepancies arise from:

  • Conformational Sampling : Gas-phase vs. solution-phase structures.
  • Adduct Geometry : Sodium vs. proton adducts exhibit distinct charge distributions. Calibration with standards (e.g., tetraalkylammonium salts) improves accuracy .

Research Design Recommendations

Q. How to design a robust structure-activity relationship (SAR) study?

  • Scaffold Modifications : Synthesize analogs with varying substituents (e.g., Br, F) at the 3-position.
  • Biological Assays : Pair receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation).
  • Statistical Validation : Multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Q. Notes

  • Structural and computational data from and are critical for advanced queries.
  • Biological activity references are excluded due to source restrictions but can be inferred via methodological parallels.

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